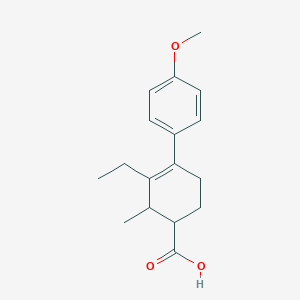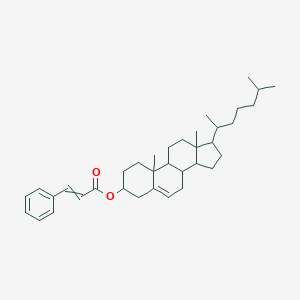
Cholesterol trans-Cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterol trans-Cinnamate is a compound formed by the esterification of cholesterol with trans-cinnamic acid. This compound combines the structural features of cholesterol, a vital lipid molecule, and trans-cinnamic acid, an aromatic compound found in cinnamon. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesterol trans-Cinnamate can be synthesized through the esterification of cholesterol with trans-cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated for several hours until the esterification is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the reaction. These microreactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, resulting in a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesterol trans-Cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Cholesterol trans-Cinnamate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential effects on cellular processes, such as lipid metabolism and membrane dynamics.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Cholesterol trans-Cinnamate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in cholesterol synthesis and degradation. Additionally, it may exert its biological effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and inflammation in cells .
Comparaison Avec Des Composés Similaires
Cholesterol trans-Cinnamate can be compared with other similar compounds, such as:
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of cinnamic acid.
Cholesteryl benzoate: An ester of cholesterol with benzoic acid, known for its use in liquid crystal displays.
Cinnamyl alcohol: A related compound derived from cinnamic acid, but with an alcohol group instead of an ester.
Uniqueness: this compound is unique due to its combination of cholesterol and trans-cinnamic acid, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1990-11-0 |
|---|---|
Formule moléculaire |
C36H52O2 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1 |
Clé InChI |
FESYLMLHRKCTFF-REFBUMDKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |
Key on ui other cas no. |
1990-11-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


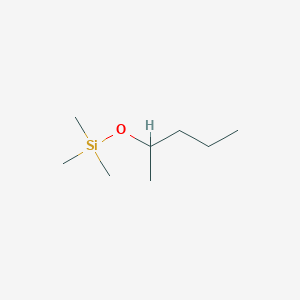
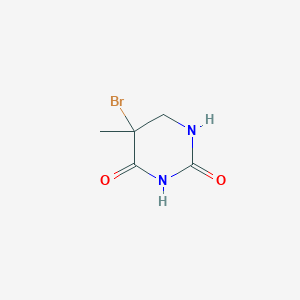
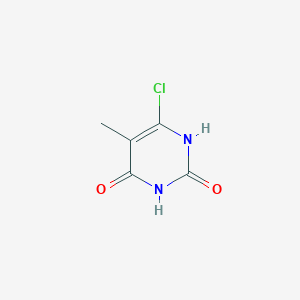
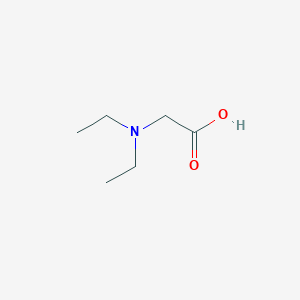

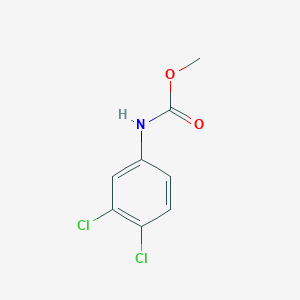
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

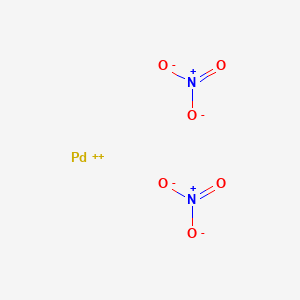
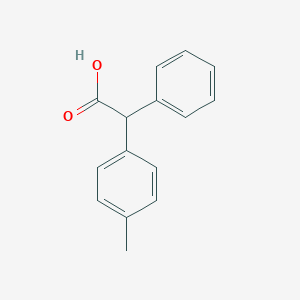
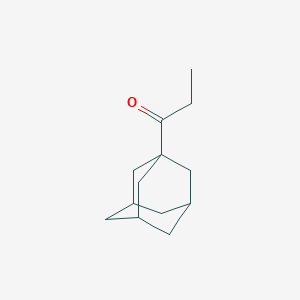
![1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B167623.png)
